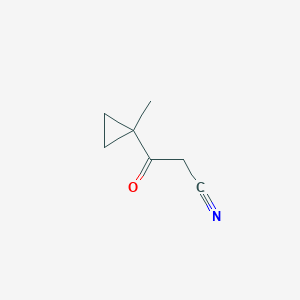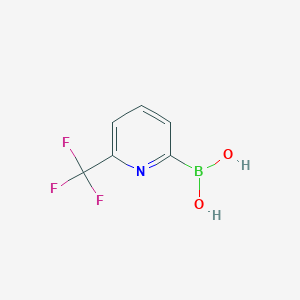
(6-(Trifluoromethyl)pyridin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-(Trifluoromethyl)pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C6H5BF3NO2. It has a molecular weight of 190.92 . It is a solid substance that is stored in an inert atmosphere and under -20°C .
Molecular Structure Analysis
The InChI code for “(6-(Trifluoromethyl)pyridin-2-yl)boronic acid” is 1S/C6H5BF3NO2/c8-6(9,10)4-2-1-3-5(11-4)7(12)13/h1-3,12-13H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids, including “(6-(Trifluoromethyl)pyridin-2-yl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
“(6-(Trifluoromethyl)pyridin-2-yl)boronic acid” is a solid substance that is stored in an inert atmosphere and under -20°C . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis Processes
Synthesis of Related Boronic Acids : Research includes the synthesis of related boronic acids like 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, prepared from corresponding raw materials and studied under various conditions (Liu Guoqua, 2014).
Halopyridinylboronic Acids Synthesis : Novel 5 or 6-halopyridin-2-yl-boronic acids and esters have been synthesized, demonstrating applications in Suzuki cross-coupling reactions, contributing to new pyridine libraries (Bouillon et al., 2003).
Catalysis and Coupling Reactions
Suzuki Cross-Coupling Reactions : The use of related boronic acid esters in Suzuki cross-coupling reactions with various (hetero)aryl bromides, resulting in a range of coupled products (Batool et al., 2016).
Novel Ligands Synthesis : Incorporation of similar boronic acids in the synthesis of novel pyrrole-pyridine-based ligands, with potential applications in various fields, including materials science and organic synthesis (Böttger et al., 2012).
Organic Synthesis and Reactions
Synthesis of Pyrimidin-4-Amine Analogues : Production of novel pyrimidin-4-amine analogues from dichloropyrimidines, employing Suzuki coupling with boronic acids or esters, indicating the versatility of such compounds in organic synthesis (Shankar et al., 2021).
Alkyne Diboration for Pyridine Derivatives : A novel synthesis method for pyridine-based heteroaromatic boronic acid derivatives, highlighting the diverse applications of these compounds in the creation of functionalized heterocycles (Mora-Radó et al., 2016).
Material Science and Catalysis
Lewis Acid Reactions and Activation : The use of trifluorophenyl boron compounds in reactions involving nitrogen-containing compounds, demonstrating their utility in material science and catalysis (Focante et al., 2006).
Boron as a Protective Agent : Employing related boronic esters as protective groups for diols, showcasing their importance in synthetic chemistry and potential in medicinal applications (Shimada et al., 2018).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Zukünftige Richtungen
Boronic acids, including “(6-(Trifluoromethyl)pyridin-2-yl)boronic acid”, have been widely used in Suzuki-Miyaura coupling reactions . The development of new boron reagents for this process is an active area of research, with properties being tailored for application under specific conditions . This suggests that “(6-(Trifluoromethyl)pyridin-2-yl)boronic acid” and similar compounds will continue to be important in future chemical synthesis.
Eigenschaften
IUPAC Name |
[6-(trifluoromethyl)pyridin-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)4-2-1-3-5(11-4)7(12)13/h1-3,12-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRJCLNUBHVSPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590546 |
Source


|
| Record name | [6-(Trifluoromethyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Trifluoromethyl)pyridin-2-yl)boronic acid | |
CAS RN |
1162257-61-5 |
Source


|
| Record name | B-[6-(Trifluoromethyl)-2-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1162257-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(Trifluoromethyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

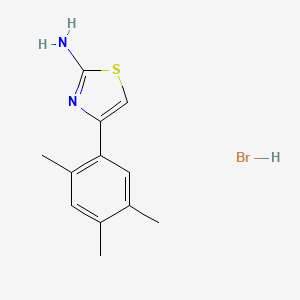
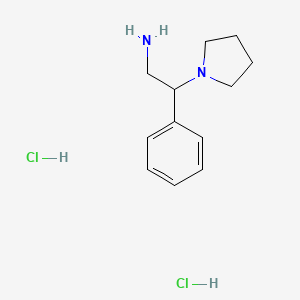
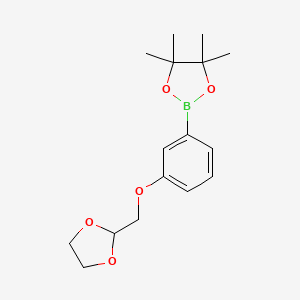
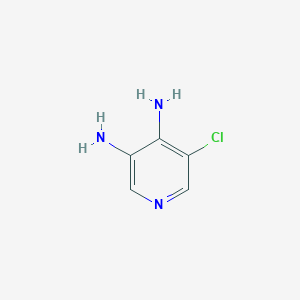
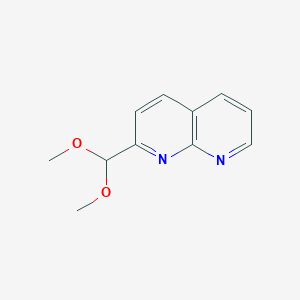
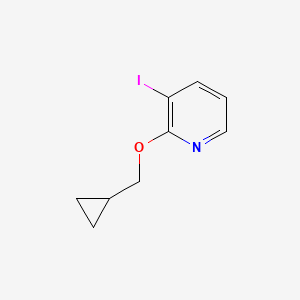
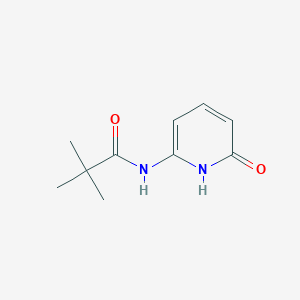
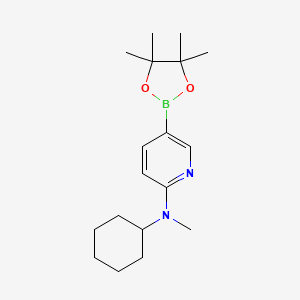
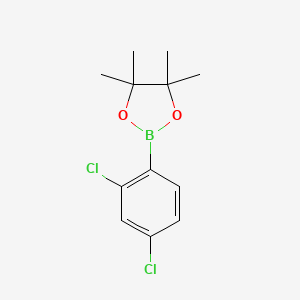
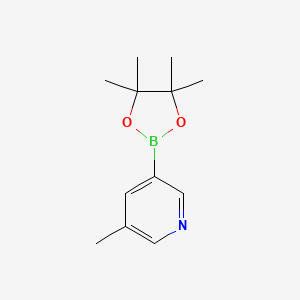
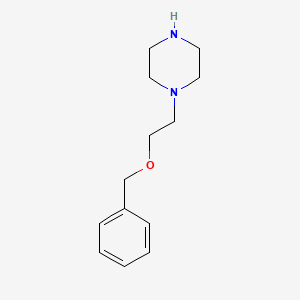
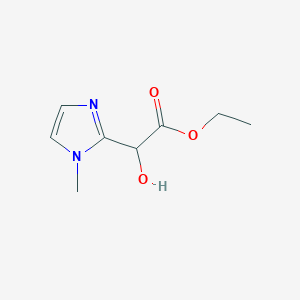
![1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B1356602.png)
